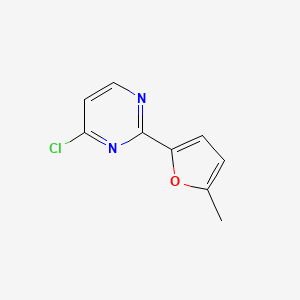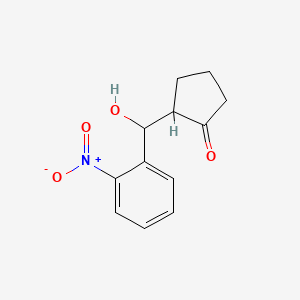
4-Chloro-2-(5-methylfuran-2-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(5-methylfuran-2-yl)pyrimidine is an organic compound with the molecular formula C9H7ClN2O It is a heterocyclic compound containing both pyrimidine and furan rings, which are known for their significant roles in various chemical and biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(5-methylfuran-2-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 5-methylfuran-2-carbaldehyde under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar coupling techniques. The process is optimized for yield and purity, often involving recrystallization or other purification methods to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(5-methylfuran-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted pyrimidines.
Oxidation: Formation of furanones.
Reduction: Formation of dihydrofurans.
Aplicaciones Científicas De Investigación
4-Chloro-2-(5-methylfuran-2-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(5-methylfuran-2-yl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it often acts as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit protein kinases involved in cell growth and proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyrimidine: A simpler pyrimidine derivative with similar reactivity.
5-Methylfuran-2-carbaldehyde: A furan derivative used in the synthesis of various heterocyclic compounds.
Pyrrolo[2,3-d]pyrimidine Derivatives: Compounds with similar structural motifs used in kinase inhibition.
Uniqueness
4-Chloro-2-(5-methylfuran-2-yl)pyrimidine is unique due to its combined pyrimidine and furan rings, which confer distinct chemical properties and biological activities
Propiedades
Fórmula molecular |
C9H7ClN2O |
|---|---|
Peso molecular |
194.62 g/mol |
Nombre IUPAC |
4-chloro-2-(5-methylfuran-2-yl)pyrimidine |
InChI |
InChI=1S/C9H7ClN2O/c1-6-2-3-7(13-6)9-11-5-4-8(10)12-9/h2-5H,1H3 |
Clave InChI |
JNDOBOVFMXJJDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C2=NC=CC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4,6-bis[4-[3-(3-phenylphenyl)phenyl]phenyl]-1,3,5-triazine](/img/structure/B15294859.png)









![potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate](/img/structure/B15294941.png)



